molecular formula C8H6F3NO2 B148073 Methyl 6-amino-2,3,4-trifluorobenzoate CAS No. 132920-92-4

Methyl 6-amino-2,3,4-trifluorobenzoate

Cat. No.: B148073
CAS No.: 132920-92-4
M. Wt: 205.13 g/mol
InChI Key: IUHKRCCZBZOTGU-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound widely utilized in scientific research due to its unique properties. It serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals, enabling the development of novel drug molecules and crop protection agents.

Scientific Research Applications

Methyl 6-amino-2,3,4-trifluorobenzoate is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,3,4-trifluorobenzoate typically involves the reaction of 6-amino-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and complex aromatic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,3,4-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-trifluorobenzoate
  • Methyl 3-amino-2,4,6-trifluorobenzoate
  • Methyl 2-fluorobenzoate
  • 2,3,4,5-tetrafluorobenzoate
  • 2,3,5,6-tetrafluorobenzoate

Uniqueness

Methyl 6-amino-2,3,4-trifluorobenzoate is unique due to the presence of both an amino group and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 6-amino-2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKRCCZBZOTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 g of methyl 2,3,4,6-tetrafluorobenzoate and 70 g of benzylamine were reacted under reflux for 1 hour in 400 ml of benzene. After the reaction mixture was allowed to cool down, it was washed successively with water, 1% hydrochloric acid and 1% aq. sodium carbonate, each in the amount of 600 ml. The reaction mixture was treated with anhydrous magnesium sulfate and then concentrated. Crystals thus precipitated were collected by filtration and thereafter washed with methanol. 30 g of the crystals and about 2 ml of palladium/carbon were added to a liquid mixture which consisted of 100 ml of acetic acid and 200 ml of methanol. The resultant mixture was hydrogenated for 1.5 hours. The catalyst was filtered off and the filtrate was concentrated, whereby methyl 6-amino-2,3,4-trifluorobenzoate was obtained as a crystalline residue.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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